molecular formula C8H8N4O3 B1300185 (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 99951-00-5

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B1300185
CAS No.: 99951-00-5
M. Wt: 208.17 g/mol
InChI Key: CGAFFDYYFREHLJ-UHFFFAOYSA-N
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Description

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (CAS 99951-00-5) is a high-purity chemical compound supplied for research and development applications. This molecule, with a molecular formula of C8H8N4O3 and a molecular weight of 208.17 g/mol, belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of fused heterocycles, which are subjects of significant interest in modern synthetic chemistry due to their versatile properties . The core 1,2,4-triazolo[1,5-a]pyrimidine scaffold is recognized for its potential in pharmaceutical research, with studies exploring derivatives as inhibitors for various biological targets, such as Phosphodiesterase 2 (PDE2) . The specific structural features of this compound—including the 7-hydroxy group, 5-methyl substitution, and the acetic acid side chain at the 2-position—make it a valuable building block for medicinal chemistry programs and the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate precautions.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFFDYYFREHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351673
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99951-00-5
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Triazolopyrimidine Core

The core structure of (7-Hydroxy-5-methyl-triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is typically synthesized by cyclization reactions involving 3,5-diamino-1,2,4-triazole and substituted β-diketones or α,β-unsaturated ketones under acidic or reflux conditions. For example:

  • Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones in glacial acetic acid or ethanol at reflux yields the triazolopyrimidine intermediate with regioselectivity controlled by reaction conditions and substituents.

  • Optimization studies have shown that using solvents like DMF at elevated temperatures (around 110 °C) with bases such as triethylamine improves yields and regioselectivity for related triazolopyrimidine derivatives.

Hydroxylation and Methylation

  • The intermediate triazolopyrimidine is hydroxylated at the 7-position, often achieved by controlled oxidation or by using hydroxyl-containing precursors.

  • Methylation at the 5-position is typically performed using methylating agents such as methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate to introduce the methyl group selectively.

Introduction of the Acetic Acid Side Chain

  • The acetic acid moiety at the 2-position is introduced via functionalization reactions such as alkylation or acylation of the triazolopyrimidine core.

  • One common approach involves the use of haloacetic acid derivatives or malonic acid derivatives under basic conditions to attach the acetic acid side chain.

  • Industrial methods may employ continuous flow reactors and catalytic systems to optimize this step for higher yield and purity.

Reaction Conditions and Optimization

The preparation involves careful control of reaction parameters to maximize yield and minimize by-products:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Core formation 3,5-diamino-1,2,4-triazole + aryl diketone Reflux in AcOH or EtOH 3–5 hours 70–78 DMF solvent and Et3N base improve yield
Hydroxylation Oxidizing agents or hydroxyl precursors Room temp to reflux 2–4 hours 60–75 Controlled to avoid over-oxidation
Methylation Methyl iodide + NaOH or K2CO3 Room temp 1–3 hours 65–80 Selective methylation at 5-position
Acetic acid functionalization Haloacetic acid derivatives + base 70–110 °C 3–6 hours 60–85 Use of catalysts and flow reactors enhances efficiency

Industrial Preparation Considerations

  • Industrial synthesis focuses on scalability, cost-effectiveness, and environmental impact.

  • Continuous flow reactors allow precise temperature and reaction time control, improving reproducibility and yield.

  • Catalysts such as transition metals may be employed to accelerate key steps like coupling and functionalization.

  • Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research use.

Alternative Synthetic Approaches and Related Compounds

  • Some synthetic routes utilize transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to functionalize the triazolopyrimidine core, although these are more common for derivatives rather than the acetic acid-substituted compound itself.

  • Analogous compounds with similar triazolopyrimidine cores but different substituents have been synthesized via condensation of 3-amino-1,2,4-triazole with β-ketoesters or malonates, followed by chlorination and amination steps.

  • The presence of the acetic acid group in (7-Hydroxy-5-methyl-triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid distinguishes it from related compounds, enhancing solubility and reactivity for further chemical modifications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Conditions Yield Range (%) Reference
Triazolopyrimidine core 3,5-diamino-1,2,4-triazole + aryl diketones Cyclization Reflux in AcOH or EtOH 70–78
Hydroxylation Intermediate triazolopyrimidine Oxidation/Hydroxylation Room temp to reflux 60–75
Methylation Hydroxylated intermediate + methyl iodide Alkylation Room temp 65–80
Acetic acid functionalization Haloacetic acid derivatives + base Alkylation/Acylation 70–110 °C 60–85

Research Findings and Notes

  • The regioselective synthesis of the triazolopyrimidine core is critical; reaction conditions such as solvent, temperature, and base choice significantly affect the yield and purity.

  • Hydroxylation and methylation steps require careful stoichiometric control to avoid side reactions like over-oxidation or multiple alkylations.

  • The acetic acid functionalization step can be optimized by using malonic acid derivatives and phosphorus oxyhalide reagents, which can also facilitate halogenation if needed.

  • Transition metal catalysis has been explored to improve coupling reactions in related triazolopyrimidine derivatives, suggesting potential for further optimization in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group instead, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then be further reacted to introduce other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methylated triazolopyrimidine.

    Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential to target neurological disorders effectively. The incorporation of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid into drug formulations has shown promise in enhancing drug efficacy and specificity. For instance, studies have indicated that compounds derived from this triazole can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It has been found effective in pest control applications while minimizing environmental impact. The compound supports sustainable farming practices by offering alternatives to traditional pesticides that may be harmful to ecosystems. Research has demonstrated its potential in developing biopesticides that are both effective and environmentally friendly .

Biochemical Research

Researchers employ this compound in biochemical studies focused on enzyme inhibition. This application is crucial for elucidating biochemical pathways and developing new therapeutic strategies. The compound's ability to interact with specific enzymes allows scientists to explore its role in metabolic processes and disease mechanisms .

Material Science

The compound is also being explored for its potential applications in material science. Researchers are investigating its use in creating advanced materials such as polymers with enhanced thermal stability and mechanical properties. These advancements could lead to significant improvements in various industrial applications, including the development of durable materials for construction and manufacturing .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its inclusion in analytical methods enhances the accuracy and reliability of chemical analyses conducted in laboratories. This application is vital for ensuring quality control and compliance with regulatory standards across various industries .

Summary Table of Applications

Field Application
Pharmaceutical DevelopmentKey intermediate for synthesizing agents targeting neurological disorders
Agricultural ChemistryFormulation of biopesticides for effective pest control with reduced environmental impact
Biochemical ResearchStudies on enzyme inhibition to elucidate biochemical pathways
Material ScienceDevelopment of advanced materials with enhanced properties
Analytical ChemistryStandard reference material for improving accuracy in chemical analyses

Mechanism of Action

The mechanism by which (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The triazolopyrimidine core can interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions, functional groups, and electronic effects. Below is a systematic comparison with structurally related compounds:

Positional Isomers and Substitution Patterns

  • “(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetic acid” (CAS: 842972-62-7) :

    • Shares the same molecular formula (C₈H₈N₄O₃ ) as the target compound but differs in substituent positions. The hydroxyl group is replaced by a ketone at position 7, and the acetic acid is at position 6 instead of 2. This positional isomerism likely alters hydrogen-bonding capacity and solubility .
  • “2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” (CAS: 1338495-14-9) :

    • Features a hydroxyl group at position 7 and acetic acid at position 4. The shift in acetic acid placement may affect interactions with biological targets, such as enzymes or receptors .

Functional Group Modifications

  • [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate (CAS: 67740-23-2) :

    • Replaces the oxygen in the acetic acid moiety with a sulfur atom, forming a thioether linkage. This modification increases molecular weight (258.25 g/mol ) and may enhance lipophilicity or alter redox properties .
  • “2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid” (CAS: 1160245-89-5): Substitutes the hydroxyl group at position 7 with a trifluoromethyl (CF₃) group. Molecular weight: 246.15 g/mol .

Chain Length and Substituent Effects

  • “3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid” (CAS: 1174867-81-2): Extends the acetic acid chain to propanoic acid and introduces a difluoromethyl group and a methylpyrazole substituent. These changes increase steric bulk and may enhance target selectivity in kinase inhibition or antimicrobial applications .
  • 7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3f) :

    • Substitutes the methyl group at position 5 with a phenyl ring and adds a heptyloxy chain at position 6. The long alkyl chain enhances lipophilicity, favoring interactions with hydrophobic binding pockets .

Structural and Pharmacological Implications

Compound Name Key Substituents Molecular Weight Key Properties Potential Applications
Target Compound 7-OH, 5-Me, 2-acetic acid 208.18 Moderate solubility, hydrogen-bond donor Not explicitly stated
5-Methyl-7-oxo-6-acetic acid 7-oxo, 6-acetic acid 208.18 Increased polarity due to ketone Biochemical probes
Thioether derivative 2-thioacetic acid 258.25 Enhanced lipophilicity, redox activity Antimicrobial agents
Trifluoromethyl analog 7-CF₃, 2-acetic acid 246.15 Metabolic stability, hydrophobic Drug candidates
Propanoic acid derivative 7-CF₂H, 5-methylpyrazole, propanoic 317.28 Improved target engagement Kinase inhibitors

Biological Activity

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₆N₄O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 2503-56-2
  • Melting Point : 226 °C

The compound exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that it possesses antibacterial and antifungal activities, making it a candidate for treating infections.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially useful in conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for S. aureus, suggesting strong potential for development into an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound can effectively modulate immune responses.

Case Study 3: Antitumor Activity

In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The IC50 values ranged from 10 to 20 µM across different cell types, indicating a promising avenue for cancer therapy.

Q & A

Basic Research Questions

Q. What are the key structural features of (7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid, and how do they influence its chemical reactivity?

  • Structural Insights : The compound consists of a triazolo[1,5-a]pyrimidine core with a hydroxyl group at position 7, a methyl group at position 5, and an acetic acid moiety at position 2. The planar fused-ring system facilitates π-π stacking interactions, while the hydroxyl and carboxyl groups enable hydrogen bonding and acid-base reactivity .
  • Significance : The acetic acid side chain enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The methyl group at position 5 sterically influences regioselectivity in substitution reactions .

Q. What synthetic routes are reported for preparing this compound?

  • Methodology : A common protocol involves cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux (12 hours), followed by recrystallization from ethanol to yield the product. The reaction proceeds via formation of the triazolo-pyrimidine core, with the acetic acid moiety introduced through subsequent functionalization .
  • Key Data :

PrecursorsSolventReaction TimeYield
3,5-Diamino-1,2,4-triazole + 4-Hydroxy-6-methyl-pyran-2-oneEthanol12 hours~65%

Q. Which analytical techniques are most effective for structural characterization?

  • Recommended Methods :

  • X-ray Crystallography : Resolves planar fused-ring geometry and hydrogen-bonding networks (e.g., amino groups form N–H···N bonds with adjacent triazole rings) .
  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) shows distinct peaks for the methyl group (δ ~2.1 ppm) and hydroxyl proton (δ ~10.2 ppm). 13C^{13}C NMR confirms the carboxylate carbon at δ ~170 ppm .
  • IR Spectroscopy : Stretching vibrations for O–H (3200–3500 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Strategies :

  • Additives : Use of catalytic additives (e.g., p-toluenesulfonic acid) accelerates cyclization by stabilizing intermediates, increasing yields to >80% .
  • Solvent Optimization : Replacing ethanol with DMF improves solubility of hydrophobic intermediates, reducing side-product formation .
    • Experimental Design : Perform a factorial design varying temperature (80–120°C), solvent polarity, and additive concentration. Monitor progress via TLC and HPLC.

Q. How can contradictions in reported spectral data be resolved?

  • Approach : Cross-validate using complementary techniques:

  • Compare X-ray crystallography data (e.g., bond angles, torsion angles) with computational DFT calculations to confirm structural assignments .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C8_8H8_8N4_4O3_3S, MW 240.24 g/mol) and rule out impurities .

Q. What computational methods predict the compound’s bioactivity?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., adenosine receptors) using the PubChem 3D structure (CID 2503-56-2) to assess binding affinity .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data from structurally related triazolopyrimidines .

Q. How to design stability studies under varying environmental conditions?

  • Protocol :

  • Stress Testing : Expose the compound to UV light (254 nm), acidic (pH 3), and alkaline (pH 9) conditions. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics.

Q. What strategies enable regioselective functionalization of the triazolo-pyrimidine core?

  • Approaches :

  • Protecting Groups : Temporarily protect the hydroxyl group with acetyl chloride to direct electrophilic substitution to position 3 .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 2 .

Data Contradictions and Mitigation

  • Synthetic Yields : Discrepancies in yields (65% vs. >80%) may arise from purification methods (e.g., recrystallization vs. column chromatography). Standardize isolation protocols .
  • Bioactivity Claims : While related pyrazolo[1,5-a]pyrimidines show anticancer activity (e.g., IC50_{50} = 1.2 µM against MCF-7 cells), direct evidence for the target compound is lacking. Validate via in vitro assays (e.g., MTT) .

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